Roluperidone

Catalog No.
S541780
CAS No.
359625-79-9
M.F
C22H23FN2O2
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roluperidone

CAS Number

359625-79-9

Product Name

Roluperidone

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MIN-101; MIN 101; MIN101; CYR-101; CYR 101; CYR101; MT-210; MT 210; MT210; Roluperidone

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

The exact mass of the compound Roluperidone is 366.1744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roluperidone (CAS: 359625-79-9), also known as MIN-101 or CYR-101, is a cyclic amide derivative characterized by its equipotent, high-affinity antagonism at 5-HT2A (Ki = 8.19 nM) and sigma-2 receptors (Ki = 7.53 nM) [1]. Unlike classical and most atypical antipsychotics, it is structurally and functionally devoid of clinically significant dopamine D2 receptor affinity (Ki > 1000 nM) [2]. For procurement professionals and pharmacologists, Roluperidone serves as a critical reference compound for isolating serotonergic and sigma-2-mediated neuroprotective pathways from dopaminergic motor effects in preclinical models of schizophrenia, cognitive dysfunction, and neuroprotection [1].

Substituting Roluperidone with standard atypical antipsychotics like risperidone, olanzapine, or cariprazine introduces severe confounding dopaminergic activity into mechanism-specific assays [1]. While comparators such as cariprazine and risperidone exhibit sub-nanomolar to low-nanomolar affinity for D2 and D3 receptors (e.g., cariprazine D2 Ki = 0.59 nM), Roluperidone maintains a D2 Ki > 1000 nM [1]. Using a generic D2/5-HT2A antagonist in behavioral or neurochemical assays inevitably triggers extrapyramidal or prolactin-related pathways, masking the isolated neuroprotective and negative-symptom-modulating effects driven exclusively by the 5-HT2A/sigma-2 axis [1].

Equipotent 5-HT2A/Sigma-2 Antagonism with Complete D2 Sparing

Roluperidone demonstrates a highly selective binding profile, exhibiting high affinity for 5-HT2A and sigma-2 receptors while completely sparing dopamine D2 receptors (Ki > 1000 nM) [1]. In contrast, reference atypical antipsychotics like cariprazine show potent D2 affinity (Ki = 0.59 nM) [1]. This complete separation from D2 binding ensures that Roluperidone does not induce catalepsy in rodent models, making it superior for isolating non-dopaminergic pathways.

Evidence DimensionDopamine D2 Receptor Affinity (Ki)
Target Compound DataKi > 1000 nM (Roluperidone)
Comparator Or BaselineKi = 0.59 nM (Cariprazine)
Quantified Difference>1600-fold lower D2 affinity for Roluperidone
ConditionsIn vitro radioligand binding assays

Crucial for researchers needing to model negative symptom relief or neuroprotection without confounding extrapyramidal motor side effects.

Manageable Half-Life for Acute and Sub-Chronic Dosing Models

For in vivo behavioral assays, pharmacokinetic predictability is essential. Roluperidone exhibits a moderate half-life of approximately 7 hours and a Tmax of 3.5 hours following oral administration[1]. This contrasts sharply with newer agents like TAK-041, which has a prolonged half-life of 170–302 hours [2]. Roluperidone's relatively rapid clearance (CL/F ~152 L/hr) allows for precise temporal control in acute dosing models and rapid washout between experimental phases [1].

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data~7 hours (Roluperidone)
Comparator Or Baseline170–302 hours (TAK-041)
Quantified Difference~24x to 43x shorter half-life for Roluperidone
ConditionsSingle-dose oral administration in pharmacokinetic models

Enables researchers to design acute behavioral assays with rapid washout periods, avoiding the prolonged drug accumulation seen with ultra-long-acting agents.

Standardized Vehicle Compatibility for In Vivo Administration

Roluperidone is practically insoluble in pure water (< 0.1 mg/mL), which presents a formulation challenge for aqueous-only delivery . However, it demonstrates excellent processability in standard laboratory vehicles, achieving a solubility of 33.33 mg/mL in DMSO with sonication . For in vivo studies, it is highly compatible with a standard multi-component vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), yielding a stable 2.5 mg/mL solution . This provides a reproducible formulation baseline compared to crude suspensions of less soluble experimental analogs.

Evidence DimensionIn Vivo Formulation Solubility
Target Compound Data2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline
Comparator Or Baseline< 0.1 mg/mL in pure water
Quantified Difference>25-fold increase in solubility using standard organic/aqueous excipients
ConditionsLaboratory formulation prep with sonication

Prevents dosing inconsistencies and bioavailability failures in rodent behavioral models by providing a validated, clear solution protocol.

Validated In Vivo Sigma-2 Target Engagement via DTG-Induced Dystonia Model

Beyond in vitro binding, Roluperidone's functional efficacy at sigma-2 receptors is validated in specific in vivo models. It successfully blocks neck dystonia induced by the microinjection of 1,3-Di-o-tolylguanidine (DTG) into the red nucleus of rats [1]. Standard D2-blocking antipsychotics do not selectively reverse this sigma-2-mediated motor effect [1]. This confirms Roluperidone as a functionally active, brain-penetrant sigma-2 antagonist suitable for complex neurobiological assays.

Evidence DimensionReversal of DTG-induced dystonia
Target Compound DataEffective functional blockade of sigma-2 mediated dystonia
Comparator Or BaselineStandard D2 antagonists (ineffective at selective sigma-2 functional blockade)
Quantified DifferenceSelective functional target engagement vs. off-target failure
ConditionsIn vivo DTG microinjection into the rat red nucleus

Assures pharmacologists that the compound not only binds to sigma-2 in vitro but actively modulates the receptor in live central nervous system models.

Non-Dopaminergic Schizophrenia Modeling (Negative Symptoms)

Because Roluperidone lacks D2 affinity (Ki > 1000 nM), it is the premier reference compound for studying the isolated effects of 5-HT2A and sigma-2 antagonism on negative symptoms in rodent models, without the confounding variable of D2-induced catalepsy [1].

Sigma-2 Receptor Neuroprotection Assays

Utilizing its validated functional antagonism of sigma-2 receptors, Roluperidone is highly suited for in vitro and in vivo assays investigating sigma-2-mediated neuroprotection and calcium neuronal modulation, distinct from serotonergic pathways [2].

Acute Behavioral Pharmacology with Rapid Washout

With a manageable half-life of ~7 hours, Roluperidone is ideal for acute behavioral testing paradigms where researchers require rapid drug clearance between testing phases, avoiding the multi-week accumulation issues associated with long-acting agents [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

366.17435614 Da

Monoisotopic Mass

366.17435614 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4P31I0M3BF

Other CAS

359625-79-9

Wikipedia

Roluperidone

Dates

Last modified: 08-15-2023

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